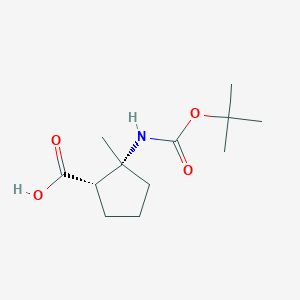

cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid (CBTBCA) is an organic compound that belongs to the family of carboxylic acids. It is a cyclic compound composed of five carbons and two oxygens, and is a derivative of cyclopentanecarboxylic acid. CBTBCA is an important intermediate in organic synthesis and is used in a variety of chemical reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Aplicaciones Científicas De Investigación

Directed Hydrogenation and Enantiopure Synthesis

Directed hydrogenation techniques have been utilized to produce enantiopure derivatives of cyclopentanecarboxylic acids, demonstrating the compound's utility in achieving single diastereomers crucial for pharmaceutical applications (Smith et al., 2001).

Continuous Photo Flow Chemistry for Deuterium Labeling

Innovations in continuous photo flow chemistry have facilitated the scale-up synthesis of deuterium-labeled derivatives, highlighting the compound's significance in creating biologically active compounds and materials science applications with enhanced isotopic labeling (Yamashita et al., 2019).

Stereoisomer Synthesis

Research has developed methods for synthesizing all four stereoisomers of related compounds, underscoring the flexibility and utility of cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid in synthesizing unnatural amino acids with potential pharmaceutical applications (Bakonyi et al., 2013).

Precursor for Proline Derivatives

The compound has been employed as a precursor for synthesizing proline derivatives, essential in developing novel pharmaceuticals and studying biological processes (Nevalainen & Koskinen, 2001).

Mimetics of Twisted Cis-Amide Bonds

Research into the stereochemistry of cyclohexanecarboxylic acids has led to the development of mimetics of twisted cis-amide bonds, contributing to the understanding of peptide folding and stability in protein engineering (Krajewski et al., 2001).

Hydrogelators for Drug Delivery

Recent advancements have explored the use of tripeptide-based hydrogelators derived from the compound for entrapment and controlled release of drugs like Vitamin B12 and Doxorubicin, indicating its potential in localized cancer therapy and drug delivery systems (Guchhait et al., 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1S,2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(4)7-5-6-8(12)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDUYHIMOWUHAF-PRHODGIISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@H]1C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141609.png)

![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)